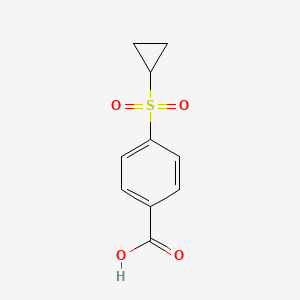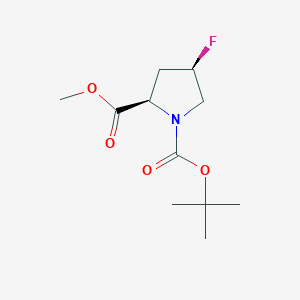
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
“(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H18FNO41. It’s available for purchase from various chemical suppliers21.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, “(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate”, was synthesized by stirring a mixture of “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid”, potassium carbonate, and CH3I in THF for 12 hours at room temperature3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, its molecular formula is C11H18FNO41.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it’s known that its molecular weight is 245.284.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Synthons
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate and its derivatives are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are valuable intermediates for various medicinal applications. The methodology using these synthons enables a reduction in synthetic steps for preparing 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).
Neuroprotection
A derivative, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), is a potent agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This compound has been found to protect neurons against excitotoxic degeneration, making it a promising candidate for neuroprotective drugs (Battaglia et al., 1998).
Synthetic Organic Chemistry
The compound is useful in synthetic organic chemistry for creating various intermediates. For example, it's used in the synthesis of pipecolic acid derivatives and as a chiral auxiliary in dipeptide synthesis, enhancing the efficiency of these processes (Purkayastha et al., 2010; Studer et al., 1995)(Studer et al., 1995).
Peptide Synthesis
The compound and its derivatives are also significant in peptide synthesis. They are used as building blocks for synthesizing biologically active compounds, such as Biotin, a vital nutrient involved in the metabolic cycle (Qin et al., 2014).
NMR Studies
Derivatives of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, like perfluoro-tert-butyl 4-hydroxyproline, have been utilized in NMR studies. These compounds are sensitive for detection in 19F NMR, making them valuable in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results. However, a related compound, “(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate”, has been classified with the signal word “Warning” and hazard statements H315, H319, and H3355.
Zukünftige Richtungen
The future directions or applications of this compound are not mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



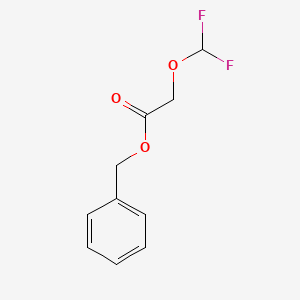
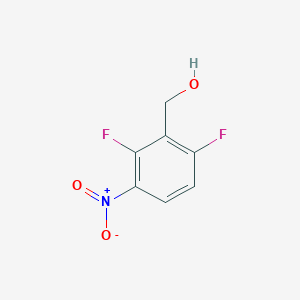
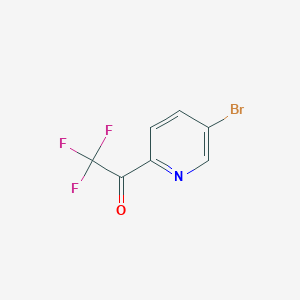
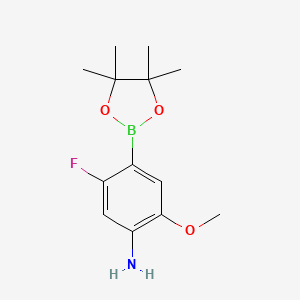

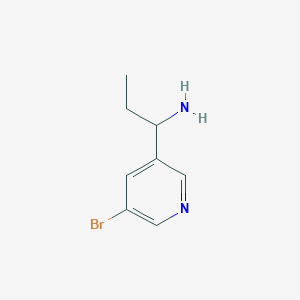
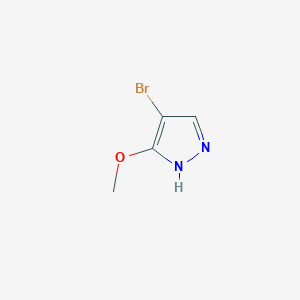
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
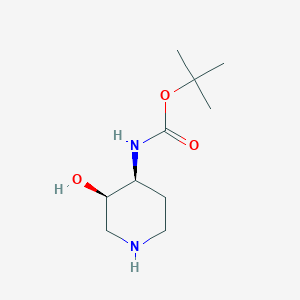
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)
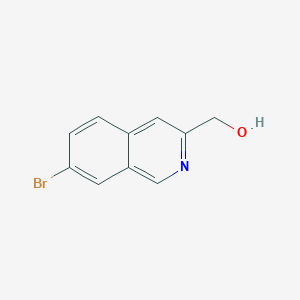
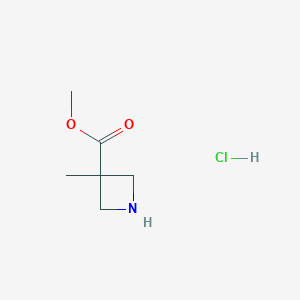
![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)
